molecular formula C14H14N4O B14247047 N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 380392-15-4

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B14247047
CAS No.: 380392-15-4
M. Wt: 254.29 g/mol
InChI Key: DIWUKNJWTVZRHF-UHFFFAOYSA-N
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Description

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as:

  • N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide
  • N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]propionamide

Uniqueness

N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

380392-15-4

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]benzamide

InChI

InChI=1S/C14H14N4O/c1-11-10-13(18(17-11)9-5-8-15)16-14(19)12-6-3-2-4-7-12/h2-4,6-7,10H,5,9H2,1H3,(H,16,19)

InChI Key

DIWUKNJWTVZRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)CCC#N

Origin of Product

United States

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